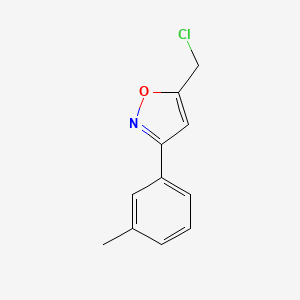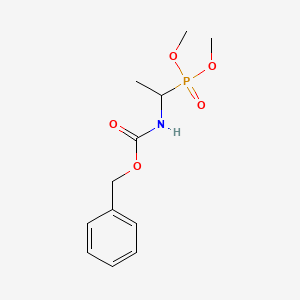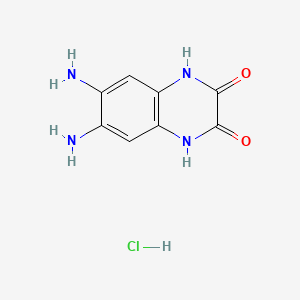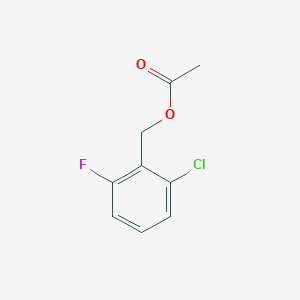![molecular formula C9H7ClN2O2 B12849488 Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial compound.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary, but common mechanisms include binding to active sites of enzymes or interacting with DNA to inhibit replication.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Comparison: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to the position of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in drug development and chemical research.
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-2-7-5(3-11-8)6(10)4-12-7/h2-4,12H,1H3 |
InChI-Schlüssel |
AHZKJJMFMMKHNV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2C(=C1)NC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)

![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)




![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)

